2-Chloroquinoline-4-carbonyl chloride
CAS No.: 2388-32-1
Cat. No.: VC3716106
Molecular Formula: C10H5Cl2NO
Molecular Weight: 226.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2388-32-1 |
|---|---|
| Molecular Formula | C10H5Cl2NO |
| Molecular Weight | 226.06 g/mol |
| IUPAC Name | 2-chloroquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C10H5Cl2NO/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H |
| Standard InChI Key | KTMXEEOPGLOPMJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl |
Introduction
Physical and Chemical Properties
Structural Characteristics
2-Chloroquinoline-4-carbonyl chloride possesses a heterocyclic structure consisting of a bicyclic framework with a benzene ring fused to a pyridine ring (the quinoline core), substituted with two reactive functional groups:
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A chlorine atom at the 2-position of the quinoline ring
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A carbonyl chloride (acid chloride) group at the 4-position
This specific arrangement of functional groups contributes to the compound's distinctive reactivity profile and synthetic utility.
Physical Properties
The physical properties of 2-Chloroquinoline-4-carbonyl chloride are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H5Cl2NO | |
| Molecular Weight | 226.06 g/mol | |
| Physical State | Solid at room temperature | |
| CAS Number | 2388-32-1 |
For comparison, the related compound 6-bromo-2-chloroquinoline-4-carbonyl chloride has a boiling point of 393.5°C at 760 mmHg and a melting point of 140°C . Due to its smaller molecular weight and absence of the bromine atom, 2-Chloroquinoline-4-carbonyl chloride would likely exhibit somewhat different thermal properties.
Chemical Properties
2-Chloroquinoline-4-carbonyl chloride exhibits several important chemical properties that make it valuable in organic synthesis:
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High Electrophilicity: The carbonyl carbon acts as an electrophilic center due to the electron-withdrawing effects of the chlorine atom and the carbonyl group, making it susceptible to nucleophilic attack.
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Reactivity: The compound is highly reactive due to the presence of the carbonyl chloride group, which readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols.
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Sensitivity to Moisture: Like most acid chlorides, it is susceptible to hydrolysis when exposed to moisture, forming the corresponding carboxylic acid derivative.
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Synthetic Versatility: The presence of two different reactive sites (the 2-chloro position and the 4-carbonyl chloride group) allows for selective functionalization and sequential transformations.
Synthesis Methods
Laboratory Synthesis
The synthesis of 2-Chloroquinoline-4-carbonyl chloride can be achieved through several methods:
Vilsmeier-Haack Reaction
One common approach involves the Vilsmeier-Haack reaction, using quinoline as the starting material with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the chloro and carbonyl chloride groups.
Carboxylic Acid Chlorination
By analogy with the synthesis of related compounds such as 2-chloropyridine-4-carbonyl chloride, 2-Chloroquinoline-4-carbonyl chloride can be prepared from 2-chloroquinoline-4-carboxylic acid using thionyl chloride (SOCl2) :
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2-Chloroquinoline-4-carboxylic acid is combined with thionyl chloride
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The mixture is heated at approximately 80°C for 3 hours
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Excess thionyl chloride is removed under reduced pressure
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The resulting product is purified as needed
This method typically provides high yields, with reported yields of up to 100% for analogous reactions .
Industrial Production
In industrial settings, the production of 2-Chloroquinoline-4-carbonyl chloride employs similar reagents to laboratory methods but with optimized conditions for larger scales:
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Reaction Control: Careful temperature control and mixing are essential to manage exothermic reactions and ensure consistent product quality.
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Purification Techniques: Industrial purification may involve crystallization, distillation, or chromatography depending on the required purity specifications.
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Safety Considerations: Special attention is given to handling corrosive reagents like thionyl chloride and phosphorus oxychloride, with appropriate engineering controls and personal protective equipment.
Chemical Reactivity
Nucleophilic Substitution Reactions
The carbonyl chloride group in 2-Chloroquinoline-4-carbonyl chloride readily undergoes nucleophilic substitution reactions, making it useful for the synthesis of various derivatives:
Reduction Reactions
2-Chloroquinoline-4-carbonyl chloride can undergo various reduction reactions:
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Hydrolysis: In aqueous conditions, it forms 2-chloroquinoline-4-carboxylic acid
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Complete Reduction: Using strong reducing agents such as lithium aluminum hydride (LiAlH4), it can be reduced to the corresponding alcohol derivative
Coupling Reactions
The compound can participate in various coupling reactions, including:
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Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds
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Negishi Coupling: Reaction with organozinc compounds
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Sonogashira Coupling: Reaction with terminal alkynes
Applications
Pharmaceutical Applications
2-Chloroquinoline-4-carbonyl chloride serves as an important intermediate in the synthesis of pharmaceutically active compounds:
Antiviral Compounds
Derivatives of this compound have demonstrated potent antiviral properties, particularly against Enterovirus D68 (EV-D68). The table below summarizes some key findings:
| Compound ID | EC50 (μM) | CC50 (μM) | Selectivity Index | Target Virus |
|---|---|---|---|---|
| 5e (derivative) | 2.5 ± 0.5 | 111.2 ± 15.4 | 44.5 | EV-D68 |
The high selectivity index (ratio of CC50 to EC50) indicates promising therapeutic potential with limited cytotoxicity to normal cells.
Anticancer Agents
Quinoline chalcone derivatives synthesized using 2-Chloroquinoline-4-carbonyl chloride have shown anti-proliferative activity against various cancer cell lines:
| Compound ID | GI50 (nM) | Cell Line |
|---|---|---|
| CTR-21 | 16.4 | MDA-MB231 |
These findings highlight the potential of 2-Chloroquinoline-4-carbonyl chloride derivatives in oncology research.
Synthetic Applications
In organic synthesis, 2-Chloroquinoline-4-carbonyl chloride serves as:
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Building Block: For the construction of complex heterocyclic systems
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Acylating Agent: For introducing the 2-chloroquinoline-4-carbonyl moiety into other molecules
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Intermediate: In the synthesis of biologically active compounds and materials with specific properties
Research Tools
In scientific research, derivatives of 2-Chloroquinoline-4-carbonyl chloride can function as:
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Chemical Probes: For studying biological systems and protein functions
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Fluorescent Tags: When incorporated into fluorophore structures
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Enzyme Inhibitors: For investigating biochemical pathways
Biological Activity
Mechanism of Action
The biological activity of 2-Chloroquinoline-4-carbonyl chloride derivatives is primarily attributed to their ability to act as electrophiles. This electrophilic character allows them to interact with nucleophilic sites in biological molecules, potentially inhibiting specific enzymes or receptors and disrupting various biochemical pathways.
Structure-Activity Relationships
Studies on quinoline derivatives have demonstrated that modifications at specific positions on the quinoline ring can significantly impact biological activity:
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The 2-chloro substituent often enhances binding to specific targets
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The 4-position carbonyl-derived substituents (amides, esters, etc.) influence solubility, membrane permeability, and target interaction
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Additional substituents on the quinoline ring can fine-tune potency and selectivity
Comparison with Related Compounds
2-Chloroquinoline-4-carbonyl chloride can be compared with several structurally related compounds to understand its unique properties and applications:
| Compound | Molecular Formula | Key Structural Differences | Distinctive Properties |
|---|---|---|---|
| 6-Bromo-2-chloroquinoline-4-carbonyl chloride | C10H4BrCl2NO | Additional bromine at position 6 | Higher molecular weight (304.96 g/mol), higher melting point (140°C) |
| 2-Chloropyridine-4-carbonyl chloride | C6H3Cl2NO | Single ring (pyridine) instead of bicyclic (quinoline) | Lower molecular weight (176 g/mol), different reactivity pattern |
| 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | Carboxylic acid instead of acid chloride | Lower reactivity, higher stability, different solubility profile |
The unique combination of the quinoline core with chloro and carbonyl chloride substituents gives 2-Chloroquinoline-4-carbonyl chloride distinctive reactivity and versatility compared to its analogs .
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